tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
Properties
Molecular Formula |
C20H27N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 7-[(4-cyanophenyl)methyl]-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C20H27N3O2/c1-19(2,3)25-18(24)23-11-9-20(15-23)8-10-22(14-20)13-17-6-4-16(12-21)5-7-17/h4-7H,8-11,13-15H2,1-3H3 |
InChI Key |
WMTLUWXGUYZBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of tert-butyl ester, diazaspiro core, and 4-cyanobenzyl substituent.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 341.45 g/mol.
- X-Ray Crystallography: Single crystal X-ray diffraction studies on related tert-butyl diazaspiro compounds confirm the spirocyclic structure and substitution pattern.
- Purity Assessment: Flash chromatography and recrystallization afford high purity product suitable for pharmaceutical intermediate use.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitriles to amines or esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyanobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanobenzyl halide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyanobenzyl group can play a crucial role in binding to target sites, while the spirocyclic core provides structural stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazaspiro[4.4]nonane scaffold is versatile, with modifications at the 7-position significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Flexibility vs. Rigidity: The target compound’s 4-cyanobenzyl group includes a methylene spacer, offering greater conformational flexibility compared to 6e’s direct 4-cyanophenyl attachment . This spacer may improve binding to sterically demanding targets. Phenethyl (AD174) and trifluoroethyl carbamoyl derivatives prioritize lipophilicity or polarity, respectively, highlighting the scaffold’s adaptability .
Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, which could stabilize charge-transfer interactions in receptor binding. In contrast, methoxybenzamido (2c) and trifluoroethyl groups introduce mixed electronic profiles .
Stereochemical Considerations :
- Enantiopure variants like the (S)-enantiomer (CAS 2306252-57-1) demonstrate the importance of chirality in optimizing activity, though the target compound’s stereochemistry is unspecified in available data .
Synthetic Accessibility :
- Yields for analogous compounds vary widely (20–98%), suggesting that the target compound’s synthesis may require optimization, particularly for the benzyl substitution .
The cyano group’s role in modulating receptor affinity warrants further investigation.
Biological Activity
tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which may confer distinct biological activities. The compound has garnered interest in pharmacological research due to its potential therapeutic applications.
- Molecular Formula : C20H27N3O2
- Molecular Weight : 341.45 g/mol
- CAS Number : 2180956-68-5
Biological Activity Overview
Research into the biological activity of this compound suggests that compounds with similar structures often exhibit diverse pharmacological properties. Notably, the presence of the cyanobenzyl moiety may enhance interactions with biological targets.
- Acetylcholinesterase Inhibition : Like other piperazine derivatives, this compound may inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Serotonin Receptor Modulation : Compounds with similar structural features have shown affinities for serotonin receptors, which are involved in mood regulation and various neuropsychiatric disorders .
Study on Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. explored several piperazine derivatives for their ability to inhibit human acetylcholinesterase. The findings indicated that certain derivatives exhibited significant binding affinity at both peripheral and catalytic sites of the enzyme, suggesting potential therapeutic roles in neurodegenerative diseases .
Virtual Screening Studies
Virtual screening techniques have been employed to assess the binding efficacy of various diazaspiro compounds to biological targets. These studies often utilize molecular docking simulations to predict interactions, which can guide further experimental validations.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with cyanobenzyl group | Potential acetylcholinesterase inhibitor |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Lacks cyanobenzyl group | Different activity profile |
| N,N-Dimethyl-2-(4-cyanobenzyl)amine | Contains dimethylamine group | Varies in reactivity |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to ensure the stability of tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate?
- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated environment. Protect from moisture, oxygen, and light to prevent degradation. Stability under these conditions is inferred from structurally similar diazaspiro compounds, which remain chemically stable for months when stored properly .
Q. What safety protocols should be followed during handling to minimize exposure risks?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols. In case of skin contact, wash immediately with copious water for ≥15 minutes and seek medical attention if irritation persists. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous disposal services .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize - and -NMR to confirm the spirocyclic structure and substituent positions. Mass spectrometry (ESI-HRMS) validates molecular weight, while HPLC (>95% purity) ensures homogeneity. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use molecular dynamics simulations (e.g., COMSOL Multiphysics) to model reaction pathways and identify energy barriers. Machine learning algorithms can predict optimal solvent systems, catalyst loading, and temperature ranges. Virtual screening of spirocyclic analogs suggests toluene/DMF mixtures at 80–100°C may improve yield .
Q. What experimental strategies resolve contradictions in reported yields across synthetic routes?
- Methodological Answer : Employ a factorial design (e.g., 2 factorial) to test variables like reaction time, solvent polarity, and catalyst type. Use ANOVA to identify significant factors. For example, if yield discrepancies arise from moisture sensitivity, replicate reactions under strict anhydrous conditions and monitor via in-situ IR .
Q. How to assess stability under non-standard conditions (e.g., acidic/basic environments)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers at 40°C for 72 hours. Analyze degradation products via LC-MS and compare with control samples. Note: Spirocyclic amines are prone to ring-opening under strong acids; use TFA cautiously during Boc deprotection .
Q. What methodologies address gaps in toxicological and ecological data for this compound?
- Methodological Answer : Perform acute toxicity assays using Daphnia magna or Danio rerio models for preliminary ecotoxicity data. For mammalian toxicity, use in vitro cell viability assays (e.g., HepG2 cells). Structural analogs with cyanobenzyl groups suggest moderate bioaccumulation potential, requiring long-term environmental fate studies .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). The compound’s diazaspiro core may exhibit pH-dependent solubility; test in buffered solutions. Conflicting reports often arise from impurities—validate purity via DSC (melting point) and TGA (decomposition profile) .
Q. Why do decomposition products vary between thermal and photolytic degradation studies?
- Methodological Answer : Thermal degradation (e.g., TGA-MS) primarily releases CO and NO due to Boc group cleavage, while UV exposure may induce cyanobenzyl radical formation. Use GC-MS to profile degradation pathways and cross-validate with DFT calculations on bond dissociation energies .
Methodological Tables
Table 1. Key Stability Parameters for Storage Optimization
| Condition | Recommendation | Evidence Source |
|---|---|---|
| Temperature | 2–8°C (refrigeration) | |
| Humidity | <30% RH (desiccator) | |
| Light Exposure | Amber glass vials |
Table 2. Factorial Design for Yield Optimization
| Factor | Levels Tested | Significant? (p<0.05) |
|---|---|---|
| Solvent Polarity | Toluene, DMF, THF | Yes |
| Catalyst Loading | 5 mol%, 10 mol% | No |
| Temperature | 80°C, 100°C | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
